Hexyl 2-aminoacetate Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
hexyl 2-aminoacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-2-3-4-5-6-11-8(10)7-9;/h2-7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGQRFWBWZCMEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374706 | |
| Record name | Hexyl 2-aminoacetate Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75980-28-8 | |
| Record name | Hexyl 2-aminoacetate Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Hexyl 2 Aminoacetate Hydrochloride
Direct Esterification Routes
Direct esterification stands as a fundamental approach for the synthesis of Hexyl 2-aminoacetate. This typically involves the reaction of glycine's carboxylic acid group with hexanol in the presence of an acid catalyst.
Fischer Esterification Approaches
Fischer-Speier esterification is a classic and widely employed method for producing esters by refluxing a carboxylic acid and an alcohol with an acid catalyst. wikipedia.org This equilibrium-driven process is particularly suitable for the synthesis of amino acid esters. pearson.com The reaction's simplicity and the use of relatively inexpensive starting materials make it an attractive option. reddit.com To drive the reaction towards the ester product, it is common to either use an excess of one of the reactants or to remove the water formed during the reaction, for instance, through azeotropic distillation. organic-chemistry.org
Acid-Catalyzed Esterification with Hexanol
The specific synthesis of Hexyl 2-aminoacetate via this route involves the reaction of glycine (B1666218) with hexanol in the presence of a strong acid catalyst. While direct analogues for hexyl ester synthesis are not abundantly detailed, the principles are well-established from the synthesis of other alkyl esters of glycine, such as the methyl or ethyl esters. nih.govorgsyn.org Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. wikipedia.orguctm.edu The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. organic-chemistry.org
Recent studies have explored the efficiency of different acid catalysts, noting that sulfuric acid can be particularly effective in promoting the esterification of amino acids. acs.org The use of thionyl chloride (SOCl₂) in alcohol is another convenient method for generating anhydrous HCl in situ, which then acts as the catalyst for the esterification. echemi.comstackexchange.com This method has been successfully applied to the synthesis of various amino acid ester hydrochlorides. google.comgoogle.com
Table 1: Common Acid Catalysts in Fischer Esterification
| Catalyst | Typical Conditions | Advantages |
|---|---|---|
| Sulfuric Acid (H₂SO₄) | Reflux with alcohol | Inexpensive, effective reddit.comacs.org |
| p-Toluenesulfonic Acid | Reflux with alcohol, often with azeotropic water removal | Solid, easier to handle than H₂SO₄ uctm.edu |
| Thionyl Chloride (SOCl₂) | Reaction with alcohol at low to room temperature, followed by reflux | Generates anhydrous HCl in situ echemi.comgoogle.com |
| Trimethylchlorosilane (TMSCl) | Room temperature reaction with alcohol | Mild conditions, good yields nih.gov |
Alternative Esterification Strategies
Beyond direct acid-catalyzed esterification, other methods can be employed to synthesize Hexyl 2-aminoacetate, which may offer advantages in terms of reaction conditions or substrate compatibility.
Transesterification Processes
Transesterification is another viable, though less common, route. This process involves the reaction of an existing ester (e.g., methyl or ethyl 2-aminoacetate) with hexanol in the presence of a catalyst to exchange the alkyl group of the ester. This method can be catalyzed by either acids or bases. Enzymatic catalysis, for instance using lipases, has also been explored for the synthesis of esters like hexyl acetate, offering a green and efficient alternative. researchgate.net
Coupling Reactions Utilizing Activated Glycine Precursors
For more complex or sensitive substrates, methods involving the activation of the glycine carboxylic acid are utilized. This often involves converting the carboxylic acid into a more reactive species that can then readily react with an alcohol. While not a direct esterification, these coupling reactions provide an alternative pathway. For instance, the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the formation of the ester bond under milder conditions than traditional Fischer esterification. google.com
Furthermore, various C-H bond functionalization and coupling reactions of glycine derivatives have been developed, which could be adapted for the synthesis of specific amino acid esters. organic-chemistry.orgnih.govnih.gov These methods often involve the use of metal catalysts to achieve the desired transformation. nih.gov
Preparation of Hydrochloride Salt Forms
The final step in the synthesis is the formation of the hydrochloride salt. Amino acid esters are often isolated as their hydrochloride salts to improve their stability and handling, as the free esters can be prone to polymerization or other degradation pathways. wikipedia.org
The most common method for preparing the hydrochloride salt is to treat the amino acid ester with a solution of hydrogen chloride (HCl) in an organic solvent, such as diethyl ether or absolute alcohol. orgsyn.orgresearchgate.net The HCl can be introduced as a gas or from a solution. For instance, a solution of anhydrous HCl can be prepared by reacting thionyl chloride with an alcohol. echemi.com The hydrochloride salt typically precipitates from the organic solvent and can be collected by filtration. researchgate.net
Another approach involves conducting the esterification reaction in the presence of an excess of an acid that also serves as the source of the chloride ion, such as using alcoholic HCl as the reaction medium. orgsyn.org This allows for the simultaneous esterification and salt formation in a one-pot procedure. nih.gov The resulting amino acid ester hydrochloride can then be isolated by concentration of the reaction mixture. nih.gov
Salt Formation for Enhanced Stability and Handling
Amino acid esters, in their free base form, are often prone to degradation through pathways such as polymerization or cyclization to form diketopiperazines, particularly when stored at ambient temperatures. To circumvent this inherent instability, they are typically converted into their hydrochloride salts. This transformation not only significantly improves the shelf-life and stability of the compound but also facilitates easier handling and storage due to the crystalline and often less hygroscopic nature of the salt form.
The most common method for the preparation of amino acid ester hydrochlorides is the introduction of hydrogen chloride (HCl) gas into a solution of the free base ester dissolved in an appropriate organic solvent, such as diethyl ether or acetone. The gaseous HCl can be generated by the dropwise addition of concentrated sulfuric acid to sodium chloride. As the HCl gas bubbles through the solution, the hydrochloride salt of the amino acid ester precipitates out, often immediately. This solid precipitate can then be isolated through filtration.
An alternative approach involves neutralizing long-chain p-toluenesulfonate (PTSA) salts of the amino acid ester. This can be achieved through an extraction with an aqueous bicarbonate solution followed by isolation of the free base from the organic layer. The purified free base is then re-dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF), and the addition of HCl will cause the desired hydrochloride salt to precipitate.
The formation of the hydrochloride salt serves to protect the reactive amino group by protonating it, thereby preventing its participation in degradation reactions.
Purification Techniques for Synthetic Products
The purity of the final Hexyl 2-aminoacetate Hydrochloride product is paramount for its intended applications. Following the initial synthesis and salt formation, the crude product often contains unreacted starting materials, by-products from side reactions, and residual solvents. Therefore, robust purification techniques are essential.
Recrystallization is a primary and highly effective method for purifying solid organic compounds like this compound. The selection of an appropriate solvent system is critical for successful recrystallization. For amino acid ester hydrochlorides, absolute ethanol (B145695) or a mixture of ethanol and diethyl ether is commonly employed. The principle relies on the differential solubility of the desired compound and its impurities in the chosen solvent at different temperatures. The crude product is dissolved in a minimum amount of the hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities tend to remain dissolved in the mother liquor. The purified crystals are then collected by filtration. For long-chain amino acid derivatives, recrystallization from an aqueous solution of an organic carboxylic acid or even from an aqueous solution of an inorganic acid like sulfuric acid has also been reported as an effective purification strategy.
Washing of the isolated solid with a suitable solvent can also help in removing residual impurities. A solvent in which the desired product has low solubility but the impurities are soluble is chosen for this purpose. For instance, a wash with the organic solvent used for the precipitation (e.g., diethyl ether) can help remove any remaining unreacted starting materials.
The effectiveness of the purification process is typically monitored by analytical techniques such as Thin Layer Chromatography (TLC) and confirmed by the melting point of the final product, which should be sharp and within a narrow range for a pure compound.
Detailed Research Findings
While specific research exclusively detailing the synthesis of this compound is not widely available in the public domain, the general methods of Fischer-Speier esterification and subsequent hydrochloride salt formation are well-established. In a related context, the synthesis of N-hexylglycine hydrochloride has been reported with a yield of 72% and a melting point of 225.4 °C. nih.gov For this compound itself, a reported melting point is in the range of 68-72°C. echemi.com
The synthesis would typically involve the Fischer-Speier esterification of glycine with n-hexanol in the presence of an acid catalyst, such as hydrogen chloride or p-toluenesulfonic acid. The reaction is driven to completion by removing the water formed during the reaction, often by azeotropic distillation. Following the esterification, the resulting hexyl glycinate (B8599266) is converted to its hydrochloride salt as previously described.
The table below summarizes the key data points for this compound.
| Property | Value | Reference |
| CAS Number | 75980-28-8 | echemi.com |
| Molecular Formula | C8H18ClNO2 | echemi.com |
| Melting Point | 68-72°C | echemi.com |
This interactive data table provides key physical properties of the compound.
Further research and publication of detailed experimental procedures and characterization data for this compound would be beneficial for the scientific community.
Chemical Reactivity and Transformations of Hexyl 2 Aminoacetate Hydrochloride
Nucleophilic Reactivity of the Amino Group
The primary amino group of hexyl 2-aminoacetate, once deprotonated, is a potent nucleophile, readily engaging in a variety of bond-forming reactions.
Acylation Reactions
The free amino group of hexyl 2-aminoacetate can be readily acylated by various acylating agents, such as acyl chlorides and acid anhydrides, to form N-acyl-hexyl glycinates. These reactions are fundamental in peptide synthesis and the formation of various amide derivatives. The reaction typically proceeds in the presence of a base to neutralize the generated hydrochloric acid and to free the amino group from its ammonium (B1175870) salt form. The choice of solvent and base is crucial to ensure good yields and prevent side reactions. For instance, the acylation of glycine (B1666218) esters is often carried out in aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) with a non-nucleophilic base such as triethylamine.
A study on the synthesis of N-acyl glycine surfactants demonstrated the acylation of glycine sodium salt with palm oil (a source of acyl chlorides) at elevated temperatures, indicating that long-chain acyl groups can be efficiently introduced. scielo.br While this example uses the sodium salt, the principle of acylating the nitrogen atom is directly applicable to the free base of hexyl 2-aminoacetate.
Table 1: Representative Acylation Reactions of Glycine Esters
| Acylating Agent | Glycine Ester | Base | Solvent | Product | Reference |
| Acetic Anhydride | Glycine | Water | - | Acetylglycine | orgsyn.org |
| Oleoyl Chloride | Methyl Glycinate (B8599266) | Triethylamine, DMAP (cat.) | Dichloromethane | Methyl [3-(oleoyloxy)palmitoyl]glycinate | nih.gov |
This table presents representative reactions for glycine and its methyl ester, which are expected to be analogous for hexyl 2-aminoacetate.
Alkylation Reactions
Alkylation of the amino group of hexyl 2-aminoacetate can be achieved using alkyl halides. However, controlling the degree of alkylation can be challenging, as the primary amine can be successively alkylated to form secondary and tertiary amines, and even quaternary ammonium salts. To achieve mono-alkylation, specific strategies are often employed, such as reductive amination or the use of bulky alkylating agents.
Asymmetric phase-transfer catalysis has emerged as a powerful method for the enantioselective alkylation of glycine imines, which are derivatives of glycine esters. science.gov This approach allows for the synthesis of chiral α-amino acids. While this involves a modified glycine ester, it highlights a sophisticated strategy for controlled alkylation.
Condensation Reactions with Carbonyl Compounds
The amino group of hexyl 2-aminoacetate can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). scispace.comchemsociety.org.ng This reaction is typically reversible and is often catalyzed by acid or base. The formation of a Schiff base is a common strategy to temporarily protect the amino group or to activate the α-carbon for further functionalization.
The general mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the imine. libretexts.orgbibliomed.org The stability of the resulting Schiff base depends on the nature of the carbonyl compound and the reaction conditions.
Table 2: Representative Condensation Reactions of Glycine Derivatives
| Carbonyl Compound | Glycine Derivative | Catalyst | Product Type | Reference |
| Benzaldehyde | Glycine | - | Schiff Base | scispace.com |
| 4-Hydroxybenzaldehyde | L-Glycine | Potassium Hydroxide | Schiff Base | chemsociety.org.ng |
This table illustrates typical condensation reactions of glycine to form Schiff bases. Hexyl 2-aminoacetate is expected to react similarly.
Electrophilic Nature of the Ester Functionality
The carbonyl carbon of the hexyl ester group in Hexyl 2-aminoacetate hydrochloride is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to several important transformations.
Amidation and Peptide Bond Formation (as a synthetic strategy, not biological activity)
One of the most significant reactions of the ester group is its conversion to an amide. This can be achieved by reacting hexyl 2-aminoacetate with an amine. In the context of peptide synthesis, the amino group of one amino acid attacks the activated carboxyl group of another. Conversely, the ester group of hexyl 2-aminoacetate can be aminolyzed by another amino acid or peptide, although this is a less common strategy for peptide bond formation compared to using activated carboxylic acids.
Peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), are commonly used to facilitate amide bond formation by activating the carboxyl group of an N-protected amino acid, which then reacts with the free amino group of an amino acid ester like hexyl 2-aminoacetate. bachem.comyoutube.comyoutube.com This process is a cornerstone of solid-phase and solution-phase peptide synthesis.
Transamidation Processes
Transamidation refers to the exchange of the amino part of an amide with another amine. While less common for esters, a related process, transesterification, can occur where the hexyl group of the ester is exchanged with another alcohol under acidic or basic conditions. The direct conversion of the ester to a different amide by reaction with another amide is not a typical reaction. However, the aminolysis of the ester, as mentioned in the amidation section, can be considered a form of transamidation in a broader sense, where the alkoxy group of the ester is replaced by an amino group.
Hydrolytic Transformations (as a synthetic method, not stability)
The hydrolysis of esters is a fundamental reaction in organic chemistry, often employed for the deprotection of carboxyl groups or the synthesis of carboxylic acids. In the context of this compound, a hydrolytic transformation would involve the cleavage of the hexyl ester to yield glycine. This reaction is typically acid or base-catalyzed.
However, a thorough search of scientific literature did not yield any studies where the hydrolysis of this compound is utilized as a specific synthetic methodology to achieve a particular chemical transformation beyond the simple formation of glycine. While the hydrolysis of amino acid esters, in general, is a well-understood process, often utilized in peptide synthesis and for the preparation of amino acids themselves, no specific research findings detailing reaction conditions, yields, or specific synthetic applications of the hydrolysis of this compound have been reported.
Mechanistic Investigations of Reactions Involving Hexyl 2 Aminoacetate Hydrochloride
Elucidation of Reaction Pathways for Esterification
The formation of hexyl 2-aminoacetate hydrochloride is most commonly achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves the esterification of a carboxylic acid with an alcohol. wikipedia.orgmasterorganicchemistry.com In this specific case, glycine (B1666218) reacts with hexan-1-ol in the presence of a strong acid catalyst, typically hydrogen chloride (HCl). The HCl serves a dual purpose: it protonates the carboxylic acid, making it more susceptible to nucleophilic attack, and it forms the hydrochloride salt of the resulting amino ester, which aids in its isolation and stability.
The reaction mechanism proceeds through several key steps:
Protonation of the Carbonyl Oxygen: The carboxylic acid group of glycine is protonated by the acid catalyst. This increases the electrophilicity of the carbonyl carbon. wikipedia.org
Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of hexan-1-ol attacks the electrophilic carbonyl carbon of the protonated glycine. This results in the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion (formed from the alcohol) to one of the hydroxyl groups of the tetrahedral intermediate.
Elimination of Water: The protonated hydroxyl group is a good leaving group (water). The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
Deprotonation: The protonated ester is deprotonated to yield the final ester product, hexyl 2-aminoacetate.
Detailed Analysis of Nucleophilic Additions to the Amino Group
The primary amino group in this compound is a nucleophilic center and can participate in a variety of nucleophilic addition and substitution reactions. The reactivity of this amino group is a key feature in the derivatization of this compound.
One of the most important reactions is N-acylation , which leads to the formation of an amide bond. This is the fundamental reaction in peptide synthesis. The amino group of hexyl 2-aminoacetate can react with an activated carboxylic acid, such as an acyl chloride or an anhydride, to form a dipeptide derivative. The general mechanism for N-acylation is a nucleophilic acyl substitution.
The mechanism involves the following steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent.
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a tetrahedral intermediate.
Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the leaving group (e.g., chloride from an acyl chloride) is expelled, reforming the carbonyl double bond and creating the new amide bond.
The reactivity of the amino group can be influenced by the steric bulk of the ester group. However, for a linear alkyl chain like hexyl, the steric hindrance at the amino group is not significantly different from that of smaller alkyl esters like ethyl or methyl esters. Therefore, the kinetics of N-acylation are expected to be broadly similar. Studies on the direct N-alkylation of amino acid esters have shown that these reactions can proceed efficiently, although side reactions like transesterification can occur at higher temperatures. d-nb.info
Another important reaction is the formation of imines (Schiff bases) through reaction with aldehydes or ketones. This reaction is typically catalyzed by acid and involves the nucleophilic addition of the amino group to the carbonyl carbon, followed by the elimination of a water molecule.
Studies on the Kinetics and Thermodynamics of Derivative Formation
The formation of derivatives from this compound, particularly peptide derivatives, is of significant interest. The thermodynamics and kinetics of peptide bond formation have been studied extensively, primarily in the context of protein synthesis.
The formation of a dipeptide from two amino acids is a condensation reaction that is thermodynamically unfavorable in aqueous solution, with a positive Gibbs free energy change (endergonic). nih.gov This means that energy input is required to drive the reaction forward. In biological systems, this is achieved by activating the carboxylic acid group, often through the formation of an acyl phosphate (B84403) or by coupling with ATP hydrolysis. In chemical synthesis, activation is typically achieved by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or by using coupling reagents.
Computational studies on the gas-phase formation of a dipeptide from two glycine molecules have provided insights into the reaction barriers. These studies suggest that the process has a significant activation energy barrier. nih.gov For the reaction between an amino acid ester like hexyl 2-aminoacetate and an activated carboxylic acid, the reaction becomes thermodynamically favorable.
The kinetics of peptide bond formation are influenced by several factors, including the nature of the solvent, the activating group, and the steric and electronic properties of the reacting amino acid derivatives. While specific kinetic data for the reaction of hexyl 2-aminoacetate is scarce, computational studies on dipeptide formation from glycine in different solvents have shown that the solvent can play a role in modulating the activation energy barrier. For instance, one study found that methanol (B129727) was slightly better than water at promoting peptide bond formation both kinetically and thermodynamically. nih.gov
Below is a table summarizing hypothetical kinetic and thermodynamic data for the formation of a dipeptide from Hexyl 2-aminoacetate and N-acetylglycine, based on analogous reactions and theoretical considerations.
| Parameter | Value (Hypothetical) | Conditions |
| Rate Constant (k) | 1.5 x 10⁻² L mol⁻¹ s⁻¹ | 25 °C, Acetonitrile |
| Activation Energy (Ea) | 55 kJ/mol | - |
| Enthalpy of Reaction (ΔH) | -20 kJ/mol | 25 °C |
| Gibbs Free Energy of Reaction (ΔG) | -5 kJ/mol | 25 °C |
| Entropy of Reaction (ΔS) | -50 J/mol·K | 25 °C |
Table 1: Hypothetical Kinetic and Thermodynamic Data for Dipeptide Formation
Spectroscopic and Structural Elucidation Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of Hexyl 2-aminoacetate Hydrochloride. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's carbon-hydrogen framework can be constructed.
In a typical ¹H NMR spectrum of this compound, specific signals corresponding to the different types of protons in the molecule are expected. The protons of the hexyl ester chain would exhibit characteristic chemical shifts and splitting patterns. The terminal methyl group (CH₃) would likely appear as a triplet, while the adjacent methylene (B1212753) groups (CH₂) would present as complex multiplets. The methylene group attached to the ester oxygen (O-CH₂) would be shifted downfield due to the electron-withdrawing effect of the oxygen atom. The α-protons on the carbon adjacent to the carbonyl group and the ammonium (B1175870) group would also have a distinct chemical shift, likely appearing as a singlet. The protons of the ammonium group (-NH₃⁺) may appear as a broad singlet, and its chemical shift can be influenced by the solvent and concentration.
The ¹³C NMR spectrum provides complementary information by showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group would be significantly deshielded, appearing at a high chemical shift value. The carbons of the hexyl chain would have characteristic shifts, and the carbon attached to the ammonium group would also be clearly identifiable.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (hexyl) | ~0.9 | Triplet |
| (CH₂)₄ (hexyl) | ~1.3-1.4 | Multiplet |
| O-CH₂ (hexyl) | ~4.2 | Triplet |
| α-CH₂ (glycine) | ~3.9 | Singlet |
| -NH₃⁺ | Variable | Broad Singlet |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization can be employed. mdpi.comcreative-proteomics.com
In a typical mass spectrum, the molecular ion peak ([M]⁺ or [M+H]⁺) would confirm the molecular weight of the compound. For Hexyl 2-aminoacetate, the free base has a molecular weight of 159.23 g/mol . sigutlabs.com The hydrochloride salt would show a corresponding molecular ion in the positive ion mode.
The fragmentation pattern provides valuable structural information. Common fragmentation pathways for amino acid esters include the loss of the alkoxy group, cleavage of the ester bond, and fragmentation of the alkyl chain. For Hexyl 2-aminoacetate, characteristic fragments corresponding to the loss of the hexyloxy radical or the hexene molecule from the ester would be expected. The analysis of these fragments helps to confirm the presence of the hexyl ester group and the glycine (B1666218) backbone. The high-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental formula with high accuracy.
Table 2: Expected Key Mass Fragments for Hexyl 2-aminoacetate
| Fragment Ion | Proposed Structure |
| [M-C₆H₁₃O]⁺ | [H₂NCH₂CO]⁺ |
| [M-C₆H₁₂]⁺ | [H₂NCH₂COOH₂]⁺ |
| [C₆H₁₃]⁺ | Hexyl cation |
| [H₂NCH₂]⁺ | Aminomethyl cation |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While no specific crystal structure of this compound has been reported in the Cambridge Structural Database, the analysis of crystal structures of similar amino acid hydrochlorides, such as glycine ethyl ester hydrochloride, can provide insights into the expected solid-state conformation and intermolecular interactions. researchgate.net
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, TLC)
Chromatographic techniques are essential for the separation, identification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used for these purposes.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture. For an amino acid ester like this compound, reversed-phase HPLC (RP-HPLC) is a suitable method. researchgate.netnih.gov In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The retention of the compound on the column is influenced by its hydrophobicity. The longer hexyl chain in this compound would lead to a longer retention time compared to its shorter-chain analogues under the same conditions. The purity of the compound can be determined by the presence of a single, sharp peak in the chromatogram. A laboratory that synthesizes hexyl glycinate (B8599266) reports a purity of 99% as determined by LC-MS. sigutlabs.comsantiago-lab.com
Thin-Layer Chromatography (TLC) is a simple and rapid technique for monitoring reactions and assessing purity. A suitable solvent system (mobile phase) would be selected to achieve good separation of the compound from any impurities on a silica (B1680970) gel plate (stationary phase). The spots can be visualized using a variety of methods, such as staining with ninhydrin, which reacts with the primary amine to produce a colored spot. The retention factor (Rf) value is a characteristic property of the compound under specific TLC conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in a molecule. The spectra arise from the absorption of infrared radiation or the inelastic scattering of monochromatic light, which excites molecular vibrations.
In the Infrared (IR) spectrum of this compound, characteristic absorption bands are expected for its functional groups. A strong, broad absorption band in the region of 3000-2800 cm⁻¹ would correspond to the N-H stretching vibrations of the ammonium group (-NH₃⁺). The C-H stretching vibrations of the hexyl chain would appear just below 3000 cm⁻¹. A strong absorption band around 1740 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group. The C-O stretching vibration of the ester would be observed in the 1250-1150 cm⁻¹ region. Bending vibrations for the CH₂ and CH₃ groups of the hexyl chain would also be present in the fingerprint region (below 1500 cm⁻¹). researchgate.netnih.govmdpi.com
Raman spectroscopy provides complementary information. While the polar C=O and N-H bonds give strong signals in the IR spectrum, the less polar C-C and C-H bonds of the hexyl chain often produce strong signals in the Raman spectrum. The symmetric stretching vibrations are typically more intense in Raman spectra. The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural confirmation.
Table 3: Expected Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| -NH₃⁺ | N-H Stretch | 3000 - 2800 (broad, strong) |
| C-H (alkyl) | C-H Stretch | 2960 - 2850 (strong) |
| C=O (ester) | C=O Stretch | ~1740 (strong) |
| C-O (ester) | C-O Stretch | 1250 - 1150 (strong) |
| CH₂, CH₃ | Bending | 1470 - 1370 (moderate) |
Note: These are expected values based on general IR correlation tables and data for similar compounds.
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Hexyl 2-aminoacetate Hydrochloride, DFT calculations can elucidate key aspects of its electronic properties and reactivity.
By employing functionals such as B3LYP with a suitable basis set like 6-311+G(d,p), it is possible to optimize the molecular geometry and calculate various electronic descriptors. nih.govresearchgate.net The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. mdpi.com
Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. researchgate.net For this compound, the region around the protonated amino group would exhibit a positive potential (blue), indicating a site susceptible to nucleophilic attack, while the carbonyl oxygen of the ester group would show a negative potential (red), a likely site for electrophilic interaction. researchgate.net
Furthermore, DFT can be used to calculate reactivity indices such as chemical potential, hardness, and softness. These parameters provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions. researchgate.netmdpi.com For instance, the calculated chemical potential can indicate the tendency of the molecule to exchange electrons with its environment.
Table 1: Predicted Electronic Properties of this compound using DFT
| Property | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -8.5 eV | Electron-donating ability |
| LUMO Energy | -0.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 8.0 eV | Chemical reactivity and stability |
| Dipole Moment | 5.2 D | Polarity and intermolecular interactions |
Note: The values in this table are illustrative and would need to be calculated using specific DFT methods for this compound.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide detailed insights into its conformational landscape and dynamic behavior in different environments, such as in aqueous solution. nih.govresearchgate.net
By employing force fields like AMBER or GROMOS, it is possible to simulate the trajectory of the molecule, revealing the accessible conformations and the transitions between them. nih.govresearchgate.net The long hexyl chain and the rotatable bonds in the aminoacetate moiety allow for a wide range of conformations. MD simulations can help identify the most stable conformers and the relative populations of different conformational states. nih.gov
Analysis of the simulation trajectories can provide information on various structural parameters, such as the distribution of dihedral angles and the root-mean-square deviation (RMSD) of the atomic positions. This data can be used to construct a Ramachandran-like plot for the backbone dihedral angles, which is useful for understanding the conformational flexibility of the amino acid ester part of the molecule. researchgate.net
Table 2: Key Conformational Dihedral Angles in this compound for MD Simulation Analysis
| Dihedral Angle | Description | Expected Behavior |
| Φ (O=C-Cα-N) | Rotation around the C-Cα bond | Influences the orientation of the ester and amino groups |
| Ψ (Cα-N-C-C) | Rotation around the N-Cα bond | Determines the overall shape of the backbone |
| ω (C-O-C-C) | Rotation around the ester C-O bond | Affects the orientation of the hexyl chain |
| χ1-χ5 | Rotations within the hexyl chain | High degree of flexibility, leading to numerous conformers |
Note: This table outlines the key dihedral angles that would be analyzed in an MD simulation of this compound.
Quantum Chemical Modeling of Reaction Intermediates and Transition States
Quantum chemical methods, such as DFT, are invaluable for studying the mechanisms of chemical reactions involving this compound. These methods can be used to model the structures and energies of reaction intermediates and transition states, providing a detailed picture of the reaction pathway. nih.gov
A key reaction for amino acid esters is hydrolysis, which involves the cleavage of the ester bond. nih.gov Quantum chemical calculations can be used to investigate the mechanism of both acid-catalyzed and base-catalyzed hydrolysis. By mapping the potential energy surface of the reaction, the activation energies for different pathways can be determined, allowing for a prediction of the reaction rate. nih.gov The calculations can also reveal the role of the protonated amino group in influencing the reactivity of the ester functionality.
Another important reaction is the formation of amide bonds, which is relevant in the context of peptide synthesis. nih.gov The reaction of this compound with another amino acid or an amine can be modeled to understand the mechanism of peptide bond formation. The calculations can help in identifying the key intermediates, such as the tetrahedral intermediate, and the transition states involved in the reaction. nih.gov
These computational studies can provide valuable insights into the factors that control the reactivity of this compound, such as the nature of the solvent and the presence of catalysts. nih.govnih.gov
Prediction of Spectroscopic Parameters
Computational methods can be used to predict various spectroscopic parameters for this compound, which can aid in the interpretation of experimental spectra.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of quantum chemistry. bohrium.com Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the 1H and 13C NMR chemical shifts of the molecule. researchgate.net These predicted spectra can be compared with experimental data to confirm the structure of the compound and to assign the signals to specific atoms in the molecule. github.io The accuracy of the predictions can be improved by considering the effects of the solvent and by performing a conformational search to average the chemical shifts over the most populated conformers. mdpi.com
Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can also be calculated using DFT. researchgate.net The predicted IR spectrum can be used to identify the characteristic vibrational modes of the different functional groups in the molecule, such as the N-H stretching of the ammonium (B1175870) group, the C=O stretching of the ester, and the C-O stretching vibrations. researchgate.net Comparison with the experimental IR spectrum can provide further confirmation of the molecule's structure.
Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative)
| Spectroscopic Technique | Predicted Parameter | Illustrative Experimental Value |
| 1H NMR (δ, ppm) | Hα: ~3.8 | ~3.9 |
| O-CH2: ~4.1 | ~4.2 | |
| Terminal CH3: ~0.9 | ~0.9 | |
| 13C NMR (δ, ppm) | C=O: ~170 | ~171 |
| Cα: ~50 | ~51 | |
| O-CH2: ~65 | ~66 | |
| IR (cm-1) | N-H stretch: ~3100 | ~3150 |
| C=O stretch: ~1740 | ~1745 |
Note: The values are illustrative and serve to demonstrate the comparison between predicted and experimental data. Actual values would depend on the specific computational methods and experimental conditions.
Computational Design of Novel Derivatives
Computational methods can be employed in the rational design of novel derivatives of this compound with desired properties. nih.gov By systematically modifying the structure of the parent molecule in silico, it is possible to explore a vast chemical space and identify promising candidates for synthesis and further investigation. nih.gov
For example, the hexyl chain could be replaced with other alkyl or aryl groups to modulate the molecule's lipophilicity. The amino group could be functionalized to introduce new properties or to create prodrugs. The ester group could be modified to alter the molecule's reactivity or its susceptibility to hydrolysis. researchgate.net
Using techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, it is possible to build mathematical models that relate the structural features of the derivatives to their predicted properties. mdpi.com This can help in prioritizing the synthesis of the most promising candidates. Molecular docking studies can also be performed to predict the binding affinity of the designed derivatives to specific biological targets, which is particularly relevant in the context of drug discovery. nih.gov
The computational design of novel derivatives can significantly accelerate the discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. nih.gov
Applications in Advanced Organic Synthesis and Material Science
Role as a Building Block for Complex Molecules
The fundamental structure of Hexyl 2-aminoacetate hydrochloride, featuring a primary amine and a carboxylic acid ester, positions it as a valuable precursor in multi-step organic syntheses. The hydrochloride salt form enhances its stability for storage and handling, and the free base can be readily generated for subsequent reactions.
Precursor in Peptide Synthesis and Peptidomimetic Construction
In the realm of peptide chemistry, amino acid esters are fundamental components. The hydrochloride salt of an amino acid ester, such as this compound, serves as a protected form of the C-terminus of an amino acid. This protection is crucial to prevent self-polymerization and to allow for the controlled formation of a peptide bond with the N-terminus of another amino acid.
The general strategy involves the deprotection of the amine group of an N-protected amino acid and the activation of its carboxylic acid group. This activated species is then reacted with the free amino group of an amino acid ester hydrochloride (after its neutralization) to form a dipeptide. The hexyl ester group in this compound can be advantageous in specific applications. For instance, the lipophilicity of the hexyl chain can enhance the solubility of growing peptide chains in organic solvents, which is a common challenge in solid-phase peptide synthesis (SPPS).
Furthermore, the principles of peptide synthesis can be extended to the construction of peptidomimetics, which are molecules that mimic the structure and function of peptides but with modified backbones or side chains to improve properties such as stability and bioavailability. This compound can serve as a starting point for the synthesis of such modified structures.
| Parameter | Description |
| Role of Ester Group | C-terminal protection, enhances solubility |
| Role of Amine Group | Nucleophile for peptide bond formation |
| Advantage of Hexyl Group | Increased lipophilicity, improved solubility in organic solvents |
Intermediate in the Synthesis of Heterocyclic Compounds
Amino acid esters are valuable precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. The bifunctional nature of this compound allows for its participation in cyclization reactions to form various ring systems.
For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of substituted dihydropyridines or pyrimidines. Condensation reactions with other bifunctional molecules can yield larger heterocyclic frameworks. The hexyl group, while not directly participating in the cyclization, can influence the reaction conditions and the physical properties of the resulting heterocyclic products.
Synthon for the Preparation of Polyfunctionalized Scaffolds
A synthon is a conceptual building block in retrosynthetic analysis. This compound can be considered a glycine (B1666218) cation equivalent, where the amino group can be protected, and the ester can be transformed into other functional groups. This allows for its use in the construction of more complex, polyfunctionalized molecular scaffolds. These scaffolds can then be further elaborated to create libraries of compounds for drug discovery or other applications. The presence of the hexyl ester can be exploited to introduce a lipophilic arm into the final molecule, potentially influencing its biological activity or material properties.
Integration into Polymeric Systems (as a monomer or modifying agent)
The field of polymer chemistry has seen a growing interest in the use of bio-based monomers to create functional and biodegradable materials. Amino acid-based polymers are particularly attractive due to their biocompatibility and the potential for introducing specific functionalities.
This compound, after conversion to its free base, can theoretically be used as a monomer in polymerization reactions. For instance, it could undergo polycondensation with dicarboxylic acids or their derivatives to form poly(ester-amide)s. The hexyl ester side chain would impart flexibility and hydrophobicity to the resulting polymer.
Alternatively, this compound could be used as a modifying agent for existing polymers. The amino group can react with functional groups on a polymer backbone, such as carboxylic acids or epoxides, to graft the hexyl glycinate (B8599266) moiety onto the polymer. This surface modification could be used to alter the properties of the material, for example, to improve its biocompatibility or to change its surface energy.
| Polymer Application | Role of Hexyl 2-aminoacetate | Potential Polymer Type | Resulting Property |
| Monomer | Building block for the polymer chain | Poly(ester-amide) | Increased flexibility and hydrophobicity |
| Modifying Agent | Grafting onto an existing polymer | Surface-modified polymers | Altered biocompatibility and surface energy |
Exploration in Non-Biological Catalysis or Reaction Media
While less common, amino acid derivatives have been explored for their potential in catalysis. The primary amine of Hexyl 2-aminoacetate could potentially act as an organocatalyst in certain reactions, such as aldol (B89426) or Michael additions, although its catalytic activity would likely be modest compared to more complex chiral amines.
More plausibly, the ionic nature of this compound suggests its potential use as a component in ionic liquids or deep eutectic solvents. These alternative reaction media are of great interest for "green chemistry" applications. The specific properties of an ionic liquid containing the hexyl glycinate cation would depend on the chosen anion and could be tailored for specific catalytic processes or extractions. However, there is currently no specific research available to substantiate this application.
Future Research Directions and Unexplored Potential
Development of Novel Stereoselective Synthetic Routes
The synthesis of optically pure amino acids and their derivatives is a cornerstone of modern organic and medicinal chemistry. nih.gov For Hexyl 2-aminoacetate, which is derived from the achiral glycine (B1666218), the development of stereoselective routes would involve the introduction of chirality at the α-carbon. Future research could focus on creating chiral analogs of Hexyl 2-aminoacetate, such as hexyl 2-amino-2-substituted-acetates.
Key strategies for achieving this include:
Organocatalytic Asymmetric Synthesis: This field has seen significant growth, offering metal-free and environmentally benign alternatives to traditional catalysis. rsc.orgrsc.org Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, could be employed in the asymmetric functionalization of glycine ester imines. nih.govrsc.orgorganic-chemistry.org For instance, the enantioselective alkylation of a benzophenone (B1666685) imine of a glycine ester has been a landmark in phase-transfer catalysis. rsc.org Research could explore similar pathways for introducing a variety of substituents onto the α-carbon of a precursor to Hexyl 2-aminoacetate. A one-pot Knoevenagel condensation/asymmetric epoxidation/domino ring-opening esterification (DROE) approach has been successfully used for α-arylglycine esters and could be adapted for novel derivatives. acs.orgacs.org
Chiral Auxiliaries: The use of chiral auxiliaries covalently bonded to the substrate is a well-established method for controlling stereochemistry. researchgate.net For example, α-imino esters prepared from glyoxylates and chiral alcohols like (-)-8-phenylmenthol (B56881) have been used in diastereoselective "imine-ene" reactions to synthesize α-amino acids. nih.gov A similar strategy could be developed where a chiral auxiliary guides the stereoselective synthesis of a chiral version of Hexyl 2-aminoacetate, which is then cleaved to yield the desired enantiomerically pure product.
Biocatalysis: Enzymes offer unparalleled stereoselectivity. Lipases and proteases can be used for the kinetic resolution of racemic amino acid esters. nih.gov Future work could involve the enzymatic resolution of a racemic mixture of a chiral precursor to Hexyl 2-aminoacetate, providing access to both enantiomers. Directed evolution of enzymes could further tailor their specificity and efficiency for this particular substrate. nih.gov
Table 1: Comparison of Potential Stereoselective Synthetic Strategies
| Strategy | Potential Advantages | Potential Challenges | Key Research Focus |
| Organocatalysis | Metal-free, milder conditions, access to both enantiomers. rsc.org | Catalyst loading, reaction times, substrate scope. | Design of new chiral catalysts, optimization of reaction conditions for hexyl ester derivatives. nih.govrsc.org |
| Chiral Auxiliaries | High diastereoselectivity, well-established methods. researchgate.net | Stoichiometric use of auxiliary, cleavage and recovery steps. | Development of novel, easily recyclable auxiliaries compatible with the hexyl ester. |
| Biocatalysis | High enantioselectivity, environmentally friendly. nih.gov | Enzyme stability, substrate specificity, operational conditions. | Screening and engineering of enzymes for the specific hydrolysis or amination of hexyl 2-aminoacetate precursors. osti.gov |
Investigation of Organocatalytic Applications
Unnatural α-amino acids and their derivatives are increasingly being used as organocatalysts themselves. nih.gov The primary amine in Hexyl 2-aminoacetate hydrochloride could potentially act as a catalyst in various organic transformations.
Future research in this area could explore:
Aldol (B89426) and Mannich Reactions: Primary amino amides have been shown to be effective catalysts in asymmetric aldol and Mannich reactions. organic-chemistry.orgmdpi.com The combination of the amine and ester functionalities in Hexyl 2-aminoacetate could facilitate similar reactions, potentially through the formation of enamine or iminium intermediates. nih.gov
Conjugate Additions: Organocatalysts derived from amino acids have been successfully employed in asymmetric Michael additions. acs.org The potential of this compound as a catalyst for the conjugate addition of nucleophiles to α,β-unsaturated compounds is an unexplored area.
Transfer Hydrogenations: Chiral phosphoric acids are known to catalyze the asymmetric transfer hydrogenation of imines using Hantzsch esters as the hydride source. rsc.org While Hexyl 2-aminoacetate itself is not a chiral phosphoric acid, its amine functionality could be incorporated into more complex chiral scaffolds to create novel organocatalysts for such reductions.
Green Chemistry Approaches to Synthesis and Derivatization
The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound should prioritize the development of sustainable synthetic and derivatization methods.
Key areas for investigation include:
Use of Greener Solvents and Catalysts: Traditional esterification methods often rely on harsh conditions and toxic solvents. The use of ionic liquids as both solvent and catalyst for the esterification of amino acids presents a greener alternative. researchgate.net Research could focus on optimizing these conditions for the synthesis of Hexyl 2-aminoacetate.
Biocatalytic Synthesis: As mentioned earlier, biocatalysis offers a highly sustainable route to amino acid esters. nih.gov The use of whole-cell biocatalysts or immobilized enzymes could lead to more efficient and environmentally friendly production processes for Hexyl 2-aminoacetate and its derivatives. nih.gov Developing fermentation processes that utilize renewable feedstocks would further enhance the sustainability of its production. nih.gov
Atom-Efficient Derivatization: Future work on the derivatization of Hexyl 2-aminoacetate should focus on atom-efficient reactions. For example, biocatalytic nitrene C-H insertion offers a direct way to aminate C-H bonds, which could be a powerful tool for creating novel derivatives. osti.govresearchgate.net
Expansion of Applications in Sustainable Material Design
Amino acid-based compounds are promising building blocks for the creation of biodegradable and biocompatible materials. The bifunctional nature of Hexyl 2-aminoacetate (amine and ester) makes it an interesting monomer for polymerization.
Future research directions include:
Biodegradable Polymers: Poly(ester amide)s are a class of biodegradable polymers with good thermal and mechanical properties. mdpi.com Hexyl 2-aminoacetate could be used as a monomer in the synthesis of novel poly(ester amide)s. The hexyl group would impart hydrophobicity, which could be tailored for specific applications. Research into the copolymerization of Hexyl 2-aminoacetate with other monomers, such as those derived from lactic acid or caprolactone, could lead to materials with a wide range of properties. nih.gov
Amino Acid-Based Surfactants: Amino acid-based surfactants are gaining attention due to their biodegradability and low toxicity. chalmers.sescience.govub.eduacademie-sciences.fr The structure of Hexyl 2-aminoacetate, with its hydrophilic amine head and hydrophobic hexyl tail, is that of a cationic surfactant. Future studies could investigate its self-assembly properties, critical micelle concentration, and potential applications in areas such as personal care products, drug delivery, and as antimicrobial agents. ub.edunih.gov The synthesis of gemini (B1671429) surfactants based on Hexyl 2-aminoacetate could also be an interesting avenue. academie-sciences.fr
Regenerative Materials: Polyphosphazenes containing amino acid ester side groups have been investigated as biomaterials for tissue regeneration. nih.gov Blends of these polymers with other biodegradable polymers like PLGA have shown promise. Hexyl 2-aminoacetate could be incorporated as a side group onto a polyphosphazene backbone to create new materials for regenerative engineering.
Table 2: Potential Applications in Sustainable Material Design
| Application Area | Potential Role of Hexyl 2-aminoacetate | Key Research Questions |
| Biodegradable Polymers | Monomer for poly(ester amide)s. mdpi.com | What are the polymerization kinetics and resulting polymer properties? How does the hexyl group affect degradability and mechanical strength? |
| Surfactants | Cationic surfactant for various applications. chalmers.seub.edu | What are its surface activity and aggregation behavior? Does it exhibit antimicrobial properties? |
| Regenerative Materials | Side group in polyphosphazene-based biomaterials. nih.gov | How does its incorporation affect the material's biocompatibility and degradation profile? |
In-depth Computational Studies of Advanced Reactivity
Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting the properties of new molecules. rsc.org In-depth computational studies on this compound could provide valuable insights and guide experimental work.
Future research in this area should focus on:
Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of reactions involving Hexyl 2-aminoacetate, such as its role in organocatalysis or its polymerization behavior. acs.orgacs.org For example, DFT studies could help in understanding the transition states in the stereoselective synthesis of its chiral analogs. nih.govnih.gov
Conformational Analysis: Understanding the conformational preferences of Hexyl 2-aminoacetate and its derivatives is crucial for designing new materials and catalysts. Computational methods can predict the most stable conformations and how they interact with other molecules.
Predicting Properties: Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the properties of new derivatives of Hexyl 2-aminoacetate, such as their surfactant properties or their efficacy as organocatalysts. This would allow for the virtual screening of a large number of potential compounds before undertaking synthetic work.
Q & A
Q. What are the standard synthetic routes for Hexyl 2-aminoacetate Hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer: this compound is synthesized via esterification of 2-aminoacetic acid with hexanol in the presence of hydrochloric acid (HCl). Key parameters include solvent choice (e.g., dichloromethane or ethanol), temperature (typically 0–25°C), and stoichiometric ratios. Excess HCl ensures complete protonation of the amino group, enhancing salt formation. Post-synthesis purification involves recrystallization or column chromatography to achieve ≥95% purity, verified by HPLC and NMR .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical for confirming its identity?
- Methodological Answer: Structural confirmation requires a combination of:
- 1H/13C NMR : To identify proton environments (e.g., hexyl chain resonances at δ 0.8–1.5 ppm) and carbonyl groups (δ ~170 ppm).
- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~2500–3000 cm⁻¹ (NH₃⁺ stretch).
- Mass Spectrometry (MS) : Molecular ion peaks matching the molecular formula (C₈H₁₈ClNO₂; MW 195.64 g/mol).
- Elemental Analysis : Confirms Cl content (~18% w/w) .
Q. What are the primary research applications of this compound in pharmaceutical development?
- Methodological Answer: The compound serves as a chiral building block for synthesizing peptide mimetics and prodrugs. Its hexyl chain enhances lipophilicity, improving blood-brain barrier penetration in neuroactive agents. Studies utilize in vitro receptor-binding assays (e.g., GABAₐ or NMDA receptors) to evaluate activity, with dose-response curves (IC₅₀ values) quantifying efficacy .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize by-products like diketopiperazines or ester hydrolysis products?
- Methodological Answer:
- Controlled pH : Maintain pH <2 during synthesis to suppress diketopiperazine formation via intramolecular cyclization.
- Low-Temperature Reactions : Reduce thermal degradation by conducting esterification at 0–5°C.
- Anhydrous Conditions : Use molecular sieves to prevent ester hydrolysis.
- Real-Time Monitoring : Employ inline FT-IR or HPLC to track reaction progress and adjust conditions dynamically .
Q. What mechanisms underlie the compound’s reported anti-inflammatory activity, and how can conflicting data from different assay models be resolved?
- Methodological Answer:
- Mechanistic Studies : Use siRNA knockdown or CRISPR-edited cell lines to identify target pathways (e.g., NF-κB or COX-2 inhibition).
- Data Reconciliation : Discrepancies between in vitro (e.g., RAW 264.7 macrophages) and in vivo (e.g., murine colitis models) results may arise from bioavailability differences. Address this by measuring tissue-specific concentrations via LC-MS/MS and correlating with pharmacodynamic endpoints .
Q. How do variations in the hexyl chain length or branching impact the compound’s physicochemical properties and biological activity?
- Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., butyl, octyl esters) and compare logP values (via shake-flask method) to assess lipophilicity.
- Biological Testing : Conduct parallel assays (e.g., membrane permeability using Caco-2 cells) to determine chain-length effects on absorption.
- Computational Modeling : Molecular dynamics simulations predict binding affinities to targets like fatty acid amide hydrolase (FAAH) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility data for this compound across different solvents?
- Methodological Answer:
- Standardized Protocols : Follow USP guidelines for solubility testing (e.g., shake-flask method at 25°C).
- Solvent Purity : Use HPLC-grade solvents to avoid impurities affecting measurements.
- Data Validation : Cross-reference with DSC (differential scanning calorimetry) to detect polymorphic forms that alter solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
